Sodium (2-cyanophenyl)methanesulfinate
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Overview
Description
Sodium (2-cyanophenyl)methanesulfinate is an organosulfur compound with the molecular formula C8H6NNaO2S. It is a sodium salt of methanesulfinic acid, where the sulfinic acid group is attached to a 2-cyanophenyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-cyanophenyl)methanesulfinate typically involves the reaction of 2-cyanobenzyl chloride with sodium sulfinate under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production methods for sodium sulfinates, including this compound, often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Sodium (2-cyanophenyl)methanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed:
Sulfonates: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Organosulfur Compounds: Formed through substitution reactions.
Scientific Research Applications
Sodium (2-cyanophenyl)methanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium (2-cyanophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinic acid group can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its role as a reagent in organic synthesis .
Comparison with Similar Compounds
Sodium methanesulfinate: Similar in structure but lacks the cyanophenyl group.
Sodium benzenesulfinate: Contains a benzene ring instead of a cyanophenyl group.
Sodium toluenesulfinate: Contains a toluene group instead of a cyanophenyl group.
Uniqueness: Sodium (2-cyanophenyl)methanesulfinate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective activation of the sulfinic acid group is required .
Properties
Molecular Formula |
C8H6NNaO2S |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;(2-cyanophenyl)methanesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c9-5-7-3-1-2-4-8(7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1 |
InChI Key |
QSAKRLJDSFWWIQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
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